8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a methoxyethyl group, and a methyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzyl(methyl)amino group through nucleophilic substitution. The methoxyethyl group is then added via an etherification reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the purine core, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.
Scientific Research Applications
8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 8-(benzylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(methylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(benzyl(methyl)amino)-7-(ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The unique combination of the benzyl(methyl)amino group and the methoxyethyl group in 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione distinguishes it from similar compounds
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20(11-12-7-5-4-6-8-12)16-18-14-13(22(16)9-10-25-3)15(23)19-17(24)21(14)2/h4-8H,9-11H2,1-3H3,(H,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZZYDBXIMVTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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